molecular formula C16H26N2O11 B1217460 N,N'-diacetylchitobiono-1,5-lactone

N,N'-diacetylchitobiono-1,5-lactone

Cat. No.: B1217460
M. Wt: 422.38 g/mol
InChI Key: QEWMGEYMXSBQHP-XYLIUAONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Diacetylchitobiono-1,5-lactone (molecular formula: C₁₆H₂₆N₂O₁₁; average molecular weight: 422.387) is a stereochemically complex lactone derivative of chitin, featuring nine defined stereocenters . This compound is structurally characterized by two acetylated amino groups on a disaccharide backbone, forming a 1,5-lactone ring. It plays a significant role in glycobiology, particularly in studies involving enzymatic degradation of chitin and the synthesis of chitin oligosaccharides . Its stereochemical complexity and acetylated moieties distinguish it from simpler sugar lactones, enabling unique interactions with enzymes like chitinases and phosphorylases .

Properties

Molecular Formula

C16H26N2O11

Molecular Weight

422.38 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-oxooxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C16H26N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-14,16,19-20,23-25H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12-,13-,14-,16+/m1/s1

InChI Key

QEWMGEYMXSBQHP-XYLIUAONSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(=O)C(C2O)NC(=O)C)CO)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC(=O)[C@@H]([C@H]2O)NC(=O)C)CO)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(=O)C(C2O)NC(=O)C)CO)CO)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Lactones

D-Glucono-1,5-lactone

  • Molecular Formula : C₆H₁₀O₆ (Molecular Weight: 178.14).
  • Key Features: A monocyclic sugar acid lactone derived from glucose oxidation. It serves as a metabolic intermediate in fungi (e.g., Aspergillus niger), where it is converted to D-gluconate via gluconolactonase .
  • Applications : Used in surfactant synthesis (e.g., Gemini surfactants with antimicrobial properties) and as a precursor in carbohydrate-active enzyme studies .
  • Contrast with N,N'-Diacetylchitobiono-1,5-lactone: Lacks acetylated amino groups and stereochemical complexity, making it less specialized for glycobiology but more versatile in industrial applications .

Cellobiono-1,5-lactone (CbL)

  • Molecular Formula : C₁₂H₂₀O₁₁ (Molecular Weight: 340.28).
  • Key Features : A β-1,4-linked disaccharide lactone. Acts as a specific inducer of cellulases (e.g., cellobiohydrolases I/II and endoglucanase I) in Trichoderma reesei, with higher specificity than sophorose .
  • Applications : Critical in biofuel research for enhancing cellulase production.
  • Contrast: Unlike this compound, CbL lacks acetylated amino groups and is tailored for cellulose degradation rather than chitin metabolism .

4-Deoxy-L-fucono-1,5-lactone

  • Key Features : Synthesized from L-fucose via dehydrogenase activity. Missing a hydroxyl group at C-4, preventing rearrangement to 1,4-lactone .
  • Applications : Used to study lactonase substrate specificity in bacterial metabolism (e.g., Bacteroides vulgatus).

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone

  • Key Features : A benzyl-protected galactose derivative. Used as a synthon for complex glycopolymers and glycodendrimers .
  • Applications: Biomedical materials, drug delivery systems, and diagnostics.
  • Contrast: Benzyl groups enhance solubility for synthetic chemistry but reduce biological compatibility compared to acetylated amino groups in this compound .

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate

  • Key Features: Features multiple acetylated hydroxyl groups and a hydroximino moiety.
  • Applications : Glycobiology research, including inhibition studies of glycosidases and synthesis of glycomimetics .
  • Contrast: While both compounds are acetylated, the hydroximino group in this lactone enables distinct chemical reactivity compared to the disaccharide backbone of this compound .

Data Tables Summarizing Comparative Features

Compound Name Molecular Formula Molecular Weight Key Functions/Applications Structural Uniqueness References
This compound C₁₆H₂₆N₂O₁₁ 422.387 Glycobiology, enzyme-substrate studies Nine stereocenters, acetylated amino groups
D-Glucono-1,5-lactone C₆H₁₀O₆ 178.14 Surfactant synthesis, metabolic intermediate Monosaccharide lactone, no acetyl groups
Cellobiono-1,5-lactone (CbL) C₁₂H₂₀O₁₁ 340.28 Cellulase induction in fungi Disaccharide lactone, β-1,4 linkage
2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone - - Glycopolymer synthesis Benzyl-protected galactose derivative

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-diacetylchitobiono-1,5-lactone
Reactant of Route 2
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N,N'-diacetylchitobiono-1,5-lactone

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